4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene
Description
Properties
IUPAC Name |
4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(14)7-11(12)15(16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGBVDXTOVJCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059647 | |
| Record name | Benzene, 4-chloro-1-(4-chlorophenoxy)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135-12-6 | |
| Record name | 4,4′-Dichloro-2-nitrodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dichloro-2-nitrodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 135-12-6 | |
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| Record name | Benzene, 4-chloro-1-(4-chlorophenoxy)-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 4-chloro-1-(4-chlorophenoxy)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.707 | |
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| Record name | 4,4'-DICHLORO-2-NITRODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394Q7R913H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,4'-DICHLORO-2-NITRODIPHENYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5478 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Reaction Mechanism and Conditions
The SNAr route involves reacting 2-nitro-1,4-dichlorobenzene with 4-chlorophenoxide under basic conditions. The nitro group activates the ring for substitution at the ortho and para positions relative to itself.
Typical Protocol :
-
Deprotonation : 4-Chlorophenol is treated with potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to form the phenoxide ion.
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Substitution : The phenoxide attacks 2-nitro-1,4-dichlorobenzene in a polar aprotic solvent (e.g., DMF, DMSO) at 100–150°C.
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Work-up : The product is isolated via extraction and recrystallization.
Key Parameters :
-
Solvent : DMF enhances nucleophilicity and stabilizes transition states.
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Base : K₂CO₃ provides mild basicity, minimizing side reactions.
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Temperature : Reactions at 120°C for 12–24 hours achieve optimal conversion.
Yield Optimization :
-
Excess 4-chlorophenol (1.2–1.5 eq.) drives the reaction to completion.
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Phase transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial interactions in biphasic systems.
Palladium-Catalyzed Cross-Coupling
Adaptation of Biphenyl Synthesis Methods
The method described in CN105732392A for synthesizing 4'-chloro-2-nitrobiphenyl can be modified for ether formation. Here, a palladium catalyst facilitates coupling between a chloroarene and a phenol derivative.
Protocol :
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Catalyst system : Pd(OAc)₂ (0.05–0.1 mol%) with tetrabutylammonium bromide (PTC).
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Reagents : 2-nitro-1,4-dichlorobenzene and 4-chlorophenol.
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Conditions : Aqueous NaOH (pH 8–10) at 90–100°C for 6–10 hours.
Advantages :
-
Aqueous conditions reduce organic solvent use.
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Phase transfer catalysts enhance reaction rates by shuttling ions between phases.
Performance Data :
| Parameter | Value |
|---|---|
| Yield | 78–83% |
| Reaction Time | 8–12 hours |
| Catalyst Loading | 0.06 mol% Pd |
Ullmann Coupling for Aryl Ether Formation
Copper-Mediated Coupling
Ullmann reactions employ copper catalysts to couple aryl halides with phenols. For 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene:
Procedure :
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Catalyst : CuI (5–10 mol%) with 1,10-phenanthroline ligand.
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Base : Cs₂CO₃ or K₃PO₄.
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Solvent : DMSO or toluene at 120–150°C for 24–48 hours.
Challenges :
-
High temperatures promote side reactions (e.g., reduction of nitro groups).
-
Ligands improve catalyst stability but increase cost.
Yield Comparison :
| Base | Ligand | Yield (%) |
|---|---|---|
| Cs₂CO₃ | 1,10-phenanthroline | 65 |
| K₃PO₄ | None | 45 |
Purification and Isolation Strategies
Activated Carbon Adsorption
As demonstrated in CN101481311A, activated carbon effectively removes colored impurities and by-products:
Recrystallization Solvents
| Solvent | Purity Improvement | Recovery (%) |
|---|---|---|
| Ethanol | 92% → 98% | 85 |
| Petroleum ether | 90% → 95% | 78 |
Scalability and Industrial Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr | 120 | 75 | 97 |
| Palladium-catalyzed | 180 | 83 | 98 |
| Ullmann | 150 | 65 | 95 |
Key Takeaways :
-
Palladium-catalyzed methods offer superior yields but higher catalyst costs.
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SNAr balances cost and efficiency for mid-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can undergo oxidation reactions, where the phenoxy group is oxidized to form corresponding quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas, Palladium on carbon, Ethanol as solvent, Room temperature
Substitution: Sodium hydroxide, Water, Elevated temperature
Oxidation: Potassium permanganate, Acetone as solvent, Room temperature
Major Products Formed
Reduction: 4-Chloro-1-(4-chlorophenoxy)-2-aminobenzene
Substitution: 4-Hydroxy-1-(4-chlorophenoxy)-2-nitrobenzene
Oxidation: 4-Chloro-1-(4-chlorophenoxy)-2-benzoquinone
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene serves as an important intermediate for synthesizing various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting different diseases.
Case Study: Synthesis of Antimicrobial Agents
A notable application is in the synthesis of antimicrobial agents. Research has shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, making them potential candidates for new antibiotic formulations .
Agricultural Chemistry
The compound is also significant in agricultural applications, particularly as a herbicide and pesticide component. Its derivatives are effective in controlling weed populations and pests in various crops.
Application Table: Herbicidal Activity
| Compound Derivative | Target Pests | Mechanism of Action |
|---|---|---|
| Nitrofen | Broadleaf weeds | Inhibition of photosynthesis |
| 4-Chloroaniline | Fungal pathogens | Disruption of cell wall synthesis |
The effectiveness of these derivatives highlights the importance of this compound in sustainable agriculture practices .
Chemical Intermediate
As a chemical intermediate, this compound is involved in the synthesis of numerous other chemicals, including dyes and pigments. It plays a crucial role in the production of colorants used in textiles and inks.
The compound can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of impurities, making it valuable for quality control in pharmaceutical manufacturing.
HPLC Methodology
- Column Type : Newcrom R1 HPLC column
- Mobile Phase : Acetonitrile (MeCN), water, phosphoric acid (or formic acid for MS compatibility)
This analytical approach is scalable and suitable for pharmacokinetic studies, enhancing its utility in research settings .
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
Table 2: Key Physicochemical Properties
*Estimated based on structural similarity.
Toxicity and Environmental Impact
Table 3: Toxicity Profile Comparison
Biological Activity
4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene, with the molecular formula C12H8Cl2N2O3 and a molecular weight of approximately 284.09 g/mol, is an organic compound that has garnered attention due to its potential biological activities and environmental implications. This compound features a nitro group attached to a benzene ring, along with two chlorine substituents and a phenoxy group, which contribute to its unique chemical properties.
The structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H8Cl2N2O3 |
| Molecular Weight | 284.09 g/mol |
| Physical State | Solid |
| Melting Point | 82-84 °C |
| Solubility | Soluble in organic solvents |
Toxicological Studies
Research indicates that nitroaromatic compounds, including those structurally similar to this compound, exhibit significant toxicological effects. For instance, studies on related compounds have shown:
- Carcinogenic Potential : Long-term exposure to nitroaromatic compounds has been linked to increased tumor incidence in animal models. For example, studies on 1-chloro-4-nitrobenzene revealed tumorigenic responses in male and female mice after prolonged exposure .
- Hematological Effects : Exposure to similar compounds has resulted in methemoglobinemia, anemia, and other hematological disorders in laboratory animals .
Environmental Impact
The environmental behavior of this compound is noteworthy due to its potential for biodegradation. Certain bacterial strains have been identified that can utilize chloronitrobenzenes as carbon sources, leading to the transformation of these compounds into less harmful substances. This suggests potential applications in bioremediation strategies aimed at mitigating environmental contamination.
Case Studies
Several case studies highlight the biological effects of nitroaromatic compounds:
- Study on 1-Chloro-4-Nitrobenzene :
- Ecotoxicological Assessments :
Q & A
Basic: What are the common synthetic routes for 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene, and which characterization techniques are essential for confirming its structure?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. For example, reacting 4-chlorophenol with 1-chloro-2-nitrobenzene derivatives in polar aprotic solvents (e.g., DMF) under reflux conditions can yield the target compound . Characterization requires a multi-technique approach:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and purity. For example, aromatic proton signals in the 7.0–8.5 ppm range and nitro group deshielding effects are key indicators .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and Cl .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
By-product formation often arises from competing reactions (e.g., over-nitration or incomplete substitution). Optimization strategies include:
- Solvent Selection : Use of DMF or DMSO enhances reactivity of phenoxide ions, reducing side reactions like hydrolysis .
- Temperature Control : Lower temperatures (0–20°C) minimize thermal degradation, while higher temperatures (50°C) may accelerate coupling but require careful monitoring .
- Catalytic Additives : Adding CuI or Pd catalysts improves regioselectivity in Ullmann couplings .
- Real-Time Monitoring : Techniques like TLC or in-situ FTIR track reaction progress and identify intermediates .
Advanced: How can contradictions in NMR spectral data for nitroaromatic compounds be resolved?
Methodological Answer:
Spectral contradictions (e.g., unexpected splitting or integration ratios) may arise from dynamic effects or impurities. Strategies include:
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference .
- 2D NMR : COSY and HSQC experiments clarify coupling patterns and assign overlapping signals .
- Impurity Profiling : LC-MS or GC-MS identifies by-products (e.g., unreacted starting materials or chlorinated derivatives) .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in a fume hood due to potential release of toxic gases (e.g., NOₓ) .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
Advanced: How can computational methods predict physicochemical properties?
Methodological Answer:
- QSPR Models : Use software like CC-DPS to correlate molecular descriptors (e.g., logP, dipole moment) with solubility or toxicity .
- Quantum Chemistry : DFT calculations (e.g., Gaussian) predict electronic properties (HOMO-LUMO gaps) relevant to reactivity .
- Neural Networks : Train models on datasets of nitroaromatics to forecast melting points or spectral profiles .
Advanced: Which crystallographic tools are suitable for resolving twinned crystal structures?
Methodological Answer:
- SHELXL : Refines twinned data via HKLF5 format, incorporating twin laws (e.g., two-domain twins) .
- ORTEP-3 : Visualizes anisotropic displacement parameters to distinguish disorder from twinning .
- Data Merging : Use SCALE3 in SHELX to scale intensity data from multiple crystals .
Advanced: What functionalization strategies enhance bioactivity in derivatives?
Methodological Answer:
- Amide Formation : React with acyl chlorides (e.g., 4-nitrobenzoyl chloride) to generate derivatives with improved pharmacokinetics .
- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to modulate electronic effects .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids diversify the aryl backbone .
Basic: How does substituent placement affect reactivity compared to analogs like 1-chloro-2,4-dinitrobenzene?
Methodological Answer:
- Electron Density : The para-chlorophenoxy group in this compound deactivates the ring, reducing electrophilic substitution compared to 1-chloro-2,4-dinitrobenzene .
- Steric Effects : Bulky substituents hinder nucleophilic attack at the nitro-adjacent position, altering reaction pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
